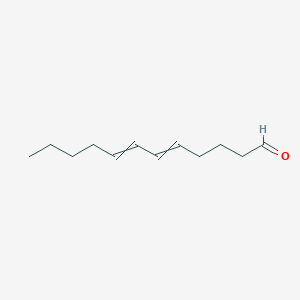![molecular formula C39H48O12 B14110281 (2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14110281.png)
(2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taxinine J is a member of the taxane family of natural products, which are diterpenoid compounds primarily isolated from the yew tree (genus Taxus). Taxanes are well-known for their complex molecular structures and significant biological activities, particularly their anticancer properties. Taxinine J, like other taxanes, exhibits a polycyclic structure that includes a characteristic 6-8-6 tricyclic ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of taxinine J involves multiple steps, starting from simpler precursors. One common approach is the total synthesis from taxadiene, a parent taxane. The synthetic route typically includes:
Oxidation Reactions: Site-selective allylic oxidations at specific carbon positions (e.g., C5, C10, and C13) to introduce necessary functional groups.
Cyclization Reactions: Formation of the tricyclic core structure through cyclization reactions, often involving Diels-Alder reactions.
Functional Group Modifications: Introduction and modification of various functional groups to achieve the final structure of taxinine J.
Industrial Production Methods
Industrial production of taxinine J can be achieved through semi-synthetic routes, where naturally occurring taxanes are modified to produce the desired compound. This approach often involves the extraction of taxanes from renewable resources such as the needles and twigs of the European yew tree, followed by chemical modifications to obtain taxinine J.
化学反応の分析
Types of Reactions
Taxinine J undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups at specific positions.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as dioxiranes and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of taxinine J, which can be further utilized in medicinal chemistry and other applications.
科学的研究の応用
Taxinine J has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its biological activities, including cytotoxicity against cancer cells.
Medicine: Potential use in developing new anticancer drugs due to its structural similarity to other clinically used taxanes like paclitaxel.
Industry: Utilized in the production of derivatives with improved pharmacological properties.
作用機序
The mechanism of action of taxinine J involves its interaction with microtubules, similar to other taxanes. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it effective against cancer cells.
類似化合物との比較
Similar Compounds
Paclitaxel: A well-known anticancer drug with a similar mechanism of action.
Docetaxel: Another clinically used taxane with enhanced water solubility and efficacy.
Taxinine E: A structurally related compound with similar biological activities.
Uniqueness
Taxinine J is unique due to its specific structural features and functional groups, which may confer distinct biological activities and pharmacological properties compared to other taxanes. Its synthesis and modification provide valuable insights into the chemistry of complex natural products and their potential therapeutic applications.
特性
分子式 |
C39H48O12 |
|---|---|
分子量 |
708.8 g/mol |
IUPAC名 |
(2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3 |
InChIキー |
LNTSYHPESCVWKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol](/img/structure/B14110198.png)
![b-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl](/img/structure/B14110203.png)
![1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110210.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14110213.png)
![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B14110224.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110225.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110248.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B14110250.png)

![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)
